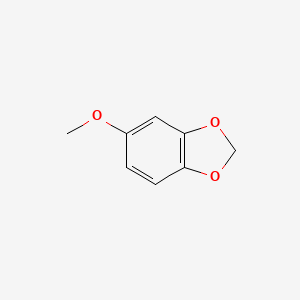

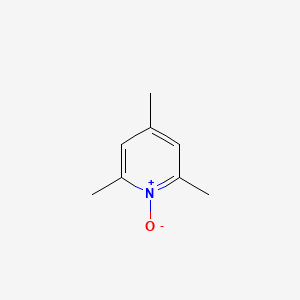

5-甲氧基-1,3-苯并二氧杂环戊烯

概述

描述

3,4-Methylenedioxyanisole is a member of benzodioxoles.

科学研究应用

抗肿瘤应用

5-甲氧基-1,3-苯并二氧杂环戊烯衍生物已被研究用于其提高砷化物抗肿瘤效率的潜力。 这些衍生物可以抑制微粒体细胞色素-P450 家族酶,延长共同给药药物的保留时间 。 它们在诱导氧化应激和在体外和体内启动癌细胞凋亡方面显示出前景 .

针对特定癌细胞系的抗癌活性

合成的苯并二氧杂环戊烯化合物已对其对宫颈癌 (Hela)、结直肠癌 (Caco-2) 和肝癌 (Hep3B) 癌细胞系的细胞毒活性进行了评估。 一些衍生物表现出强大的抗癌活性,特别是针对 Hep3B 癌细胞系,这表明了未来癌症治疗研究的一个有希望的方向 .

新型抗癌药物的设计和合成

探索了具有各种稠合杂芳基部分的新型 1-苯并[1,3]二氧杂环戊烯-5-基-吲哚的设计和合成。 这些化合物已对其对不同癌细胞的抗增殖活性进行了评估,展示了 5-甲氧基-1,3-苯并二氧杂环戊烯作为开发新型抗癌药物的支架的多功能性 .

抗氧化特性

已评估苯并二氧杂环戊烯衍生物的抗氧化特性。 一些衍生物表现出中等抗氧化活性,这可能有利于对抗氧化应激相关疾病 .

化学合成和工艺改进

使用可回收的非化学计量异相催化剂,已在连续过程中研究了 1,3-苯并二氧杂环戊烯的酰化反应。 这项研究旨在提高酰化过程的效率和选择性,这对药物和其他化学产品的规模化生产至关重要 .

药物代谢和药代动力学

5-甲氧基-1,3-苯并二氧杂环戊烯衍生物的代谢途径和药代动力学对于了解其治疗潜力至关重要。 研究集中在这些化合物在体内的代谢方式以及如何对其进行修饰以提高其疗效和安全性 .

在信号通路调节中的作用

硫氧还蛋白系统涉及 5-甲氧基-1,3-苯并二氧杂环戊烯衍生物,在调节多种信号通路中起着重要作用,包括转录、增殖、抗氧化和凋亡 .

更安全的生物替代品的开发

对苯并二氧杂环戊烯衍生物的研究是由对更安全、更实惠的抗癌药物的需求驱动的。 这些化合物为可能导致重大副作用或价格昂贵的治疗方法提供了生物替代方案 .

作用机制

Target of Action

5-Methoxy-1,3-Benzodioxole, also known as 1,3-Benzodioxole, 5-methoxy- or 5-methoxybenzo[d][1,3]dioxole, has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .

Mode of Action

The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The interaction of 5-Methoxy-1,3-Benzodioxole with TIR1 triggers a series of biochemical reactions that enhance root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .

Result of Action

The primary result of 5-Methoxy-1,3-Benzodioxole’s action is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses, leading to a significant increase in root growth .

生化分析

Biochemical Properties

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

Cellular Effects

Some benzodioxole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines .

Molecular Mechanism

It is known that many related compounds containing the methylenedioxyphenyl group can have inhibitory and regulatory effects on cytochrome P450-dependent drug oxidation .

Temporal Effects in Laboratory Settings

It is known that benzodioxole compounds can be synthesized from catechol with disubstituted halomethanes .

Dosage Effects in Animal Models

Some benzodioxole derivatives have shown antidiabetic potential in streptozotocin-induced diabetic mice models .

Metabolic Pathways

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

Transport and Distribution

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

Subcellular Localization

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

属性

IUPAC Name |

5-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOILPUKKYLZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

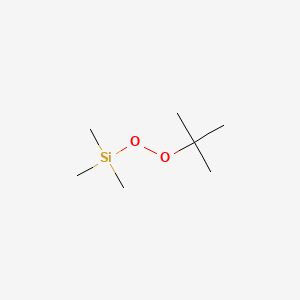

COC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222604 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-35-5 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)](/img/structure/B1593772.png)

![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)